molecular formula C25H28ClN3O5S B4149538 ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate

ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate

Cat. No.: B4149538
M. Wt: 518.0 g/mol
InChI Key: HSXVXPVGAFZRFF-UHFFFAOYSA-N
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Description

Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenoxy group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate involves multiple steps, starting from readily available starting materials

    Formation of the Pyrimidine Ring: This step involves the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
  • Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]butanoate

Uniqueness

Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O5S/c1-6-33-24(31)15(4)34-20-12-18(26)17(11-19(20)32-5)22-21(14(3)27-25(35)29-22)23(30)28-16-9-7-8-13(2)10-16/h7-12,15,22H,6H2,1-5H3,(H,28,30)(H2,27,29,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXVXPVGAFZRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C(=C1)Cl)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate
Reactant of Route 4
ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate
Reactant of Route 5
ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate

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